molecular formula C10H17F2NO2 B14893460 2,2-Difluoro-2-(1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-amine

2,2-Difluoro-2-(1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-amine

Cat. No.: B14893460
M. Wt: 221.24 g/mol
InChI Key: YDHOHSKPCCTKFN-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(1,4-dioxaspiro[45]decan-8-yl)ethan-1-amine is a chemical compound with the molecular formula C10H17F2NO2 It is characterized by the presence of a spirocyclic structure, which includes a 1,4-dioxaspiro[45]decan-8-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-amine typically involves the formation of the spirocyclic structure followed by the introduction of the difluoroethylamine group. One common approach is to start with 2-acetylcyclohexanone, which undergoes ethylene ketal formation to yield 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane. This intermediate is then subjected to aminocarbonylation in the presence of a palladium-phosphine precatalyst to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The difluoroethylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

2,2-Difluoro-2-(1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-(1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-amine is unique due to the presence of the difluoroethylamine group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H17F2NO2

Molecular Weight

221.24 g/mol

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-8-yl)-2,2-difluoroethanamine

InChI

InChI=1S/C10H17F2NO2/c11-10(12,7-13)8-1-3-9(4-2-8)14-5-6-15-9/h8H,1-7,13H2

InChI Key

YDHOHSKPCCTKFN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C(CN)(F)F)OCCO2

Origin of Product

United States

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